Negletein

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Negletein tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para la síntesis de otros derivados de flavonoides.

Biología: Actúa como un neuroprotector y mejora la acción de los factores de crecimiento nervioso.

Medicina: Exhibe actividad antiinflamatoria al inhibir el factor de necrosis tumoral alfa y la interleucina-1 beta.

Mecanismo De Acción

Negletein ejerce sus efectos a través de varios mecanismos:

Quelación de Hierro: This compound quelata el hierro, previniendo el estrés oxidativo inducido por el hierro y la acumulación de péptido beta amiloide.

Inhibición de las Vías Inflamatorias: Inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa y la interleucina-1 beta.

Neuroprotección: Mejora la acción de los factores de crecimiento nervioso e induce el crecimiento de neuritas en células neuronales.

Análisis Bioquímico

Biochemical Properties

Negletein interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells . This compound also shows promising anti-inflammatory activity via inhibition of TNF-α and IL-1β, with IC50 values of 16.4 and 10.8 μM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . It also exhibits anti-inflammatory activity by inhibiting TNF-α and IL-1β .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enhances the action of nerve growth factor, induces neurite outgrowth in PC12 cells, and shows anti-inflammatory activity via inhibition of TNF-α and IL-1β

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is synthesized from baicalin in a biotransformation pathway developed in engineered strains . The precursor baicalin is hydrolyzed by a β-glucuronidase to form the intermediate baicalein, then O-methyltransferases utilize this intermediate to synthesize this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Negletein puede sintetizarse a partir de la baicalina, un precursor abundante y económico en la naturaleza . Un método eficiente implica una secuencia de dos pasos en un solo recipiente donde la baicalina se esterifica utilizando ácido sulfúrico concentrado en metanol, seguido de un tratamiento con exceso de borohidruro de sodio . Otro enfoque utiliza una vía de biotransformación en cepas modificadas genéticamente de Escherichia coli, donde la baicalina es hidrolizada por β-glucuronidasa para formar baicaleína, que luego se metila mediante O-metiltransferasas para producir this compound .

Métodos de Producción Industrial

El método de biotransformación mencionado anteriormente es particularmente prometedor para la producción industrial debido a su eficiencia y uso de sustratos de bajo coste . Al optimizar las condiciones de cultivo y regular la síntesis intercelular de S-adenosil metionina, los títulos de this compound pueden aumentar significativamente, lo que lo hace viable para la producción a gran escala .

Análisis De Reacciones Químicas

Negletein experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus correspondientes derivados dihidro.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo . Los principales productos formados a partir de estas reacciones incluyen derivados de flavonoides oxidados, flavonoides reducidos y flavonoides sustituidos .

Comparación Con Compuestos Similares

Negletein es similar a otros flavonoides como la oroxilina A y la wogonina . Es único debido a sus actividades farmacológicas específicas y mayor potencia en ciertas aplicaciones. Por ejemplo, la this compound ha mostrado efectos neuroprotectores superiores en comparación con la oroxilina A .

Lista de Compuestos Similares

- Oroxylin A

- Wogonin

- Baicalein

- Chrysin

This compound destaca por su combinación de propiedades antiinflamatorias, neuroprotectoras y anticancerígenas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .

Propiedades

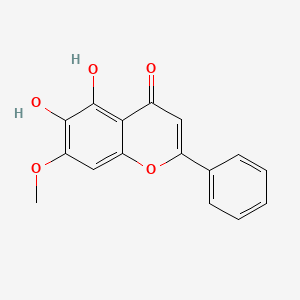

IUPAC Name |

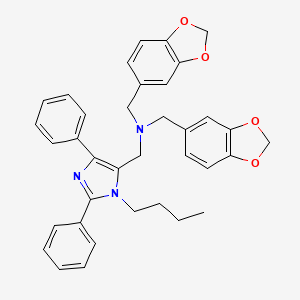

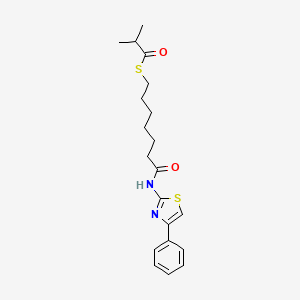

5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183736 | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29550-13-8 | |

| Record name | Negletein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)